molecular formula C26H25N3O5S B2823471 N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide CAS No. 923426-11-3

N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide

Cat. No.: B2823471
CAS No.: 923426-11-3
M. Wt: 491.56
InChI Key: ZUKPPPBGLYIDQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of piperidine-4-carboxamide derivatives featuring a benzo[d]oxazol-2-yl moiety and a sulfonyl group. Its structure integrates a piperidine core linked to a carboxamide group, with a 4-methoxyphenylsulfonyl substituent and a benzo[d]oxazole-containing phenyl ring.

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O5S/c1-33-21-9-11-22(12-10-21)35(31,32)29-15-13-18(14-16-29)25(30)27-20-6-4-5-19(17-20)26-28-23-7-2-3-8-24(23)34-26/h2-12,17-18H,13-16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKPPPBGLYIDQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in various fields of biomedical research, particularly in oncology and antimicrobial studies. This article delves into its biological activities, synthesis, and structure-activity relationships (SAR), supported by data tables and relevant case studies.

Structural Overview

The compound features a piperidine ring linked to a carboxamide group , a benzo[d]oxazole moiety , and a sulfonamide group derived from 4-methoxyphenyl sulfonyl. This unique combination of functional groups contributes to its diverse biological properties.

Property Value
Molecular FormulaC26H25N3O5S
Molecular Weight491.6 g/mol
CAS Number923426-11-3

1. Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, notably:

  • Human Pancreatic Adenocarcinoma
  • Human Non-Small Cell Lung Carcinoma

In a study evaluating several derivatives of this compound, notable findings included:

  • Compounds 6l and 6n demonstrated high potency against pancreatic adenocarcinoma.
  • Compound 6x showed efficacy against non-small cell lung carcinoma.

The mechanism of action appears to involve the inhibition of key enzymes related to cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .

2. Antimicrobial Activity

The compound has also been tested for its antimicrobial properties, particularly against Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values were determined, showing promising results when compared to standard antibiotics like ciprofloxacin .

Case Study 1: Anticancer Efficacy

In a comparative study of various derivatives, it was found that compounds derived from this compound exhibited varying degrees of anticancer activity. The study utilized human cancer cell lines to assess cytotoxicity, with results indicating that structural modifications significantly influenced biological activity.

Case Study 2: Antimycobacterial Assay

A focused investigation on the antimycobacterial activity revealed that one derivative (compound 6h) exhibited significant inhibition against M. tuberculosis. The study highlighted the importance of the sulfonamide group in enhancing antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the piperidine ring and the introduction of different substituents on the benzene rings can enhance biological activity. For instance:

  • The presence of the benzo[d]oxazole moiety is crucial for anticancer activity.
  • Sulfonamide groups contribute to improved antimicrobial properties.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Key Observations:

Core Heterocycle Influence: The target compound’s benzo[d]oxazole group differs from the benzo[d]thiazole in and . Thiazole derivatives (e.g., compounds in ) often exhibit higher synthetic yields (47–72%) compared to trifluoromethyl-substituted analogs (40%), suggesting steric or electronic challenges with bulkier groups .

Sulfonyl Group Modifications :

  • The 4-methoxyphenylsulfonyl group in the target compound may enhance solubility compared to halogenated (e.g., 3-fluorophenyl in ) or trifluoromethyl () variants. However, halogenated groups often improve target affinity due to increased lipophilicity and van der Waals interactions .
  • The bis-sulfone Sch225336 () demonstrates that dual sulfonyl groups can enhance receptor selectivity (e.g., CB2), though this complicates synthesis .

Biological Implications: Piperidine-4-carboxamides with 4-methoxyphenylsulfonyl groups (as in the target compound) are less reported in cannabinoid receptor studies compared to pyrazole-based analogs like SR141716A, which show potent inverse agonist activity . Thiazole derivatives in are explicitly designed as multitarget inhibitors for pain, suggesting the target compound’s oxazole variant may share similar applications but require validation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield of N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide?

  • Methodology : Multi-step synthesis typically involves coupling a benzo[d]oxazole core with a sulfonylated piperidine-carboxamide moiety. Key steps include:

  • Core formation : Oxidative cyclization of o-aminophenol derivatives with aldehydes to generate the benzo[d]oxazole ring .
  • Sulfonylation : Reaction of piperidine-4-carboxamide intermediates with 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Coupling : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the benzo[d]oxazole-phenyl and sulfonyl-piperidine moieties .
    • Optimization : Solvent selection (DMF or DCM) and temperature control (0–25°C) during sulfonylation improve yields. Purity is monitored via TLC and HPLC .

Q. How can structural integrity and purity of the compound be confirmed post-synthesis?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify aromatic protons (δ 7.0–8.5 ppm for benzo[d]oxazole) and aliphatic signals (δ 2.5–4.0 ppm for piperidine/sulfonyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI+) confirms molecular weight (e.g., calculated vs. observed m/z) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Advanced Research Questions

Q. What strategies resolve contradictions in receptor-binding data across different assay platforms?

  • Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH).
  • Methodology :

  • Standardization : Use uniform ATP concentrations (e.g., 10 µM) and buffer systems (HEPES pH 7.4) across assays .
  • Orthogonal Validation : Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to assess kinetic parameters (KD, kon/koff) .
  • Computational Docking : Compare binding poses in homology models of target kinases (e.g., using AutoDock Vina) to identify steric clashes or solvation effects .

Q. How does the 4-methoxyphenylsulfonyl group influence pharmacokinetic properties compared to other substituents?

  • Structure-Property Relationship (SPR) :

  • Solubility : The methoxy group enhances aqueous solubility (logP reduction by ~0.5 units) compared to halogenated analogs .
  • Metabolic Stability : Sulfonamide groups resist CYP3A4-mediated oxidation, improving half-life in hepatic microsome assays .
  • Comparative Data : Replace with 4-cyanophenylsulfonyl or 4-chlorophenylsulfonyl groups to evaluate changes in permeability (Caco-2 assays) and plasma protein binding .

Q. What in vivo models are suitable for evaluating the compound’s efficacy in neurological disorders?

  • Experimental Design :

  • Neuroinflammation Models : LPS-induced cytokine release in murine microglial cells (BV2 line) to assess suppression of TNF-α/IL-6 .
  • Blood-Brain Barrier (BBB) Penetration : Use MDCK-MDR1 monolayers to predict passive diffusion (Papp > 5 × 10⁻⁶ cm/s) .
  • Behavioral Studies : Test cognitive improvement in transgenic Alzheimer’s mice (e.g., 5xFAD) via Morris water maze, correlating with amyloid-beta reduction .

Methodological Challenges

Q. How to address low reproducibility in enzyme inhibition assays?

  • Troubleshooting :

  • Enzyme Source Variability : Use recombinant enzymes from a single vendor (e.g., Sigma) to minimize batch differences .
  • Pre-incubation Time : Extend pre-incubation of compound with enzyme (30 min) to ensure equilibrium binding .
  • Data Normalization : Include reference inhibitors (e.g., staurosporine for kinases) in each assay plate .

Q. What computational tools predict off-target interactions of this compound?

  • Approach :

  • Similarity-based Screening : SwissTargetPrediction identifies off-targets via structural similarity to known ligands .
  • Molecular Dynamics (MD) : Simulate binding to homologous receptors (e.g., serotonin vs. dopamine receptors) using GROMACS to assess selectivity .
  • Dual Pharmacophore Models : Develop models for primary vs. off-target binding pockets to guide SAR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.